molecular formula C26H23N3O5 B2695816 2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894889-37-3

2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2695816
CAS RN: 894889-37-3
M. Wt: 457.486
InChI Key: OQMSQCFJJZDFTE-UHFFFAOYSA-N
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Description

2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N3O5 and its molecular weight is 457.486. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Co-crystal Formation Naphthyridine derivatives are explored for their structural properties and potential to form co-crystals with other molecules. For example, certain quinoline derivatives with an amide bond have been studied for their ability to form co-crystals with aromatic diols, which could have implications for material science and pharmaceutical formulation (A. Karmakar, D. Kalita, J. Baruah, 2009).

Synthesis and Biological Activities Naphthyridine derivatives are synthesized for various biological activities. For instance, derivatives such as 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol have been identified as PKC inhibitors with potential therapeutic applications (A. Walz, R. Sundberg, 2000). Moreover, novel naphthyridine derivatives have shown anticancer activity in vitro, indicating their potential as chemotherapeutic agents (Q. Kong et al., 2018).

Antibacterial and Antiviral Agents Some naphthyridine derivatives are synthesized with the intention of exploring their antibacterial and antiviral properties. For example, certain derivatives have been evaluated for their antibacterial activity, suggesting their utility in combating bacterial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019). Additionally, new series of naphthalene derivatives were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2, presenting a new avenue for antiviral drug development (Nawar S. Hamad et al., 2010).

Catalysis and Chemical Reactions Naphthyridine derivatives are also utilized in catalysis and chemical reactions. For instance, they are involved in the preparation of catalysts for ketone reduction, showcasing their importance in synthetic chemistry and industrial applications (S. Facchetti et al., 2016).

properties

IUPAC Name

2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-16-7-12-21-25(32)22(24(31)17-5-4-6-20(13-17)34-3)14-29(26(21)27-16)15-23(30)28-18-8-10-19(33-2)11-9-18/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMSQCFJJZDFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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